molecular formula C12H7ClN2O2S B3048620 3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one CAS No. 176788-72-0

3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one

Cat. No.: B3048620
CAS No.: 176788-72-0
M. Wt: 278.71 g/mol
InChI Key: AQMOFQNYCHJBHT-UHFFFAOYSA-N
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Description

3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one is a heterocyclic compound that features a thiazole ring fused with a benzopyran structure. This compound is of significant interest due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate reagents under controlled conditions.

    Coupling with Benzopyran: The thiazole derivative is then coupled with a benzopyran moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one is unique due to its combined thiazole and benzopyran structure, which imparts distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in medicinal chemistry and drug development .

Properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)-6-chlorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O2S/c13-7-1-2-10-6(3-7)4-8(11(16)17-10)9-5-18-12(14)15-9/h1-5H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMOFQNYCHJBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569757
Record name 3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176788-72-0
Record name 3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one
Reactant of Route 2
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3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one
Reactant of Route 3
Reactant of Route 3
3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one
Reactant of Route 4
Reactant of Route 4
3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one
Reactant of Route 5
3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one
Reactant of Route 6
3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one

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